molecular formula C8H7ClO2 B132438 3-(Chloromethyl)benzoic acid CAS No. 31719-77-4

3-(Chloromethyl)benzoic acid

Cat. No. B132438
CAS RN: 31719-77-4
M. Wt: 170.59 g/mol
InChI Key: PBSUMBYSVFTMNG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It is characterized by a chloromethyl group attached to the benzene ring of benzoic acid. This compound is of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of chlorinated benzoic acids can be achieved through various methods. One such method involves the conversion of (Z)-3-chloro-3-arylacrylic acids to the corresponding benzoic acids using POCl3 at elevated temperatures . Another approach for the synthesis of chlorinated benzoic acids, such as 3,5-dichloro benzoic acid, utilizes o-amino benzoic acid as a starting material, which undergoes chlorination and diazotization to achieve the desired product . Although these methods do not directly describe the synthesis of 3-(Chloromethyl)benzoic acid, they provide insight into the general strategies that can be employed for the synthesis of chlorinated benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids can be complex, and their characterization often involves advanced techniques such as X-ray crystallography. For instance, a cyclometallated rhodium(III) complex of benzo[h]quinoline was structurally characterized by X-ray crystallography during the study of C-H bond amidation/amination of benzoic acids . This level of structural analysis is crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

Chemical reactions involving chlorinated benzoic acids can lead to a variety of functionalized products. For example, the Rh(III)-catalyzed ortho-C-H amidation/amination of benzoic acids with N-chlorocarbamates and N-chloromorpholines results in the formation of functionalized anthranilic acids . This demonstrates the versatility of chlorinated benzoic acids in organic synthesis, serving as precursors for the construction of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid and its chlorinated derivatives are essential for their application in various fields, including pharmaceutical research. A thermodynamic study of benzoic acid and chlorobenzoic acids, including their mixtures with water and organic solvents, provides valuable information about their stability and solubility . The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) was used to model the phase behavior of these compounds, which is critical for process design and the prediction of solubility in different environments.

Scientific Research Applications

Thermodynamic Properties and Pharmaceutical Applications

3-(Chloromethyl)benzoic acid, a chlorobenzoic acid derivative, plays a significant role in pharmaceutical research. A study by Reschke et al. (2016) focused on the thermodynamic phase behavior of benzoic acid and its mixtures with water and organic solvents. This research is crucial for process design in pharmaceuticals, particularly for determining stability and solubility. The study utilized Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model phase equilibria in aqueous and organic solutions containing benzoic acid and chlorobenzoic acids (Reschke, Zherikova, Verevkin, & Held, 2016).

Synthesis and Pharmacokinetics

Another study conducted by Caroline et al. (2019) explored the pharmacokinetics of a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB), in rats. This compound was synthesized to compare its analgesic activity and ulcer irritation potential with acetylsalicylic acid (ASA). The research found unique pharmacokinetic properties for 3CBB, suggesting its potential as a new drug candidate (Caroline, Sie, Foe, Esar, & Jessica, 2019).

Antibacterial Activity

Maruti S. Satpute et al. (2018) synthesized a novel ester/hybrid derivative of 3-Hydroxy benzoic acid and tested its antibacterial activity. This research contributes to the development of new chemotherapeutic agents and drug candidates (Satpute, Gangan, & Shastri, 2018).

Photoluminescence and Material Science Applications

Research by Kishikawa, Hirai, and Kohmoto (2008) focused on a benzoic acid derivative used in the synthesis of polymerizable liquid-crystal complexes. This study highlights the potential applications of benzoic acid derivatives in material science, particularly in creating polymers with specific properties (Kishikawa, Hirai, & Kohmoto, 2008).

Analgesic and Antiplatelet Activities

Another study by Caroline et al. (2019) evaluated the analgesic and antiplatelet activities of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. This research contributes to the understanding of the therapeutic potential of chloromethyl benzoic acid derivatives (Caroline, Foe, Esar, Soewandi, Wihadmadyatami, Widharna, Tamayanti, Kasih, & Tjahjono, 2019).

Safety And Hazards

3-(Chloromethyl)benzoic acid causes severe skin burns and eye damage. It may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling .

properties

IUPAC Name

3-(chloromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSUMBYSVFTMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287192
Record name 3-(Chloromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)benzoic acid

CAS RN

31719-77-4
Record name 31719-77-4
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Record name 3-(Chloromethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Chloromethyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
AA Fuller - Journal of Chemical Education, 2016 - ACS Publications
A five-week, research-based experiment suitable for second-semester introductory organic laboratory students is described. Each student designs, prepares, and analyzes a …
Number of citations: 16 pubs.acs.org
SK Chakrabartty, HO Kretschmer - Journal of the Chemical Society …, 1974 - pubs.rsc.org
A study of the reactions of sodium hypochlorite with a wide variety of compounds has been carried out. The data indicate that a structure capable of producing a carbanion stable …
Number of citations: 30 pubs.rsc.org
K Amano, PSC Leung, R Rieger, C Quan… - The Journal of …, 2005 - journals.aai.org
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 218 journals.aai.org
L Han, YF Zhou, RH Wang, MC Hong - … Crystallographica Section E …, 2004 - scripts.iucr.org
The title compound, C10H9N3O2S, crystallizes in the orthorhombic non-centrosymmetric space group P212121. The molecules are linked into a three-dimensional network through O—…
Number of citations: 4 scripts.iucr.org
Y Huang, M Nawatha, I Livneh… - … A European Journal, 2020 - Wiley Online Library
Messenger RNA display of peptides containing non‐proteinogenic amino acids, referred to as RaPID system, has become one of the leading methods to express libraries consisting of …
A Didier, L Michaudet, D Ricard… - European Journal of …, 2001 - Wiley Online Library
The condensation of 3‐(chloromethyl)benzoyl chloride with different atropisomers of meso‐(tetra‐o‐aminophenyl)porphyrin (TAPP), followed by the reaction of a series of nucleophilic …
S Cui, Y Zou, J Yu, Q Yin, W Zhang, L Xing - Inorganic Chemistry …, 2019 - Elsevier
A new photochromic and porous Cd (II) metal–organic framework (MOF) has been synthesized by using a robust viologen ligand, named 1-(3-carboxybenzyl)-4,4′-bipyridinium …
Number of citations: 21 www.sciencedirect.com
H yu Wang, H Zhang - Dalton Transactions, 2019 - pubs.rsc.org
A new photochromic and porous Cd(II) coordination polymer (CP) has been synthesized by using a robust viologen ligand, named 1-(3-carboxybenzyl)-4,4′-bipyridinium chloride (m-…
Number of citations: 25 pubs.rsc.org
R Fu, S Hu, X Wu - Crystal Growth & Design, 2015 - ACS Publications
Hydrothermal reactions of Zn II or Mn II ion with 1-C 10 H 7 -CH 2 N(CH 2 COOH)(CH 2 PO 3 H 2 )(H 3 L1), 3-HOOC-C 6 H 4 -CH 2 N(CH 2 COOH)(CH 2 PO 3 H 2 )(H 4 L2), and 4-…
Number of citations: 12 pubs.acs.org
A Hoepping, P Brust, R Berger, P Leibnitz… - Bioorganic & medicinal …, 1998 - Elsevier
A series of rhenium complexes was synthesized as model compounds for the corresponding radioactive technetium-99m complexes for preliminary biological investigations. In a ‘3+1’ …
Number of citations: 17 www.sciencedirect.com

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